11-O-Acetylalkannin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-O-Acetylalkannin can be synthesized through various methods. One common approach involves the acetylation of alkannin. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alkannin from the roots of Arnebia euchroma, followed by its acetylation. The extraction process typically involves the use of solvents like chloroform, dichloromethane, or ethyl acetate . The extracted alkannin is then subjected to acetylation using acetic anhydride and a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions: 11-O-Acetylalkannin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-O-Acetylalkannin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Its antimicrobial properties make it useful in studying bacterial inhibition.
Industry: It is used in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 11-O-Acetylalkannin involves its interaction with cellular components. It exerts its antimicrobial effects by disrupting bacterial cell membranes, leading to cell lysis . Its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Comparison with Similar Compounds
11-O-Acetylalkannin is unique due to its specific acetylation at the 11-O position. Similar compounds include:
Alkannin: The parent compound without the acetyl group.
Shikonin: An enantiomer of alkannin with similar biological activities.
Beta-acetoxyisovalerylalkannin: Another derivative with different acyl groups
These compounds share similar biological activities but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
ZSHRYNLKHZXANX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
Origin of Product |
United States |
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